Aak1-IN-3
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Overview
Description
Aak1-IN-3 is a novel inhibitor targeting Adaptor Associated Kinase 1 (AAK1), a member of the Ark1/Prk1 family of serine/threonine kinases. AAK1 plays a crucial role in modulating receptor endocytosis by binding clathrin and regulating the function of the adaptor protein 2 (AP2) complex . AAK1 inhibitors have shown potential in treating various diseases, including neuropathic pain, viral infections, and neurological disorders .
Preparation Methods
The synthesis of Aak1-IN-3 involves a series of chemical reactions, starting with the preparation of key intermediates. One common synthetic route includes the use of pyrrolo[2,1-f][1,2,4]triazine-based compounds . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Aak1-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Aak1-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of AAK1 in cellular signaling pathways . In biology, it is used to investigate the effects of AAK1 inhibition on receptor endocytosis and other cellular processes . In medicine, this compound has shown potential as a therapeutic agent for treating neuropathic pain, viral infections, and neurological disorders . In industry, it is used in drug discovery programs to develop new AAK1 inhibitors with improved efficacy and selectivity .
Mechanism of Action
Aak1-IN-3 exerts its effects by inhibiting the enzymatic activity of AAK1. The compound binds to the catalytic domain of AAK1, preventing its interaction with the AP2 complex and other substrates . This inhibition disrupts receptor endocytosis and other cellular processes regulated by AAK1 . The molecular targets and pathways involved include the phosphorylation of AP2M1 and the modulation of clathrin-mediated endocytosis .
Comparison with Similar Compounds
Aak1-IN-3 is unique compared to other AAK1 inhibitors due to its specific chemical structure and binding affinity . Similar compounds include TIM-063 and TIM-098a, which also target AAK1 but differ in their chemical properties and selectivity . This compound has shown improved potency and selectivity compared to these compounds, making it a promising candidate for further development .
Properties
Molecular Formula |
C20H20N4 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[(1R)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile |
InChI |
InChI=1S/C20H20N4/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14/h3-8,10-11,13,18H,9,22H2,1-2H3/t18-/m1/s1 |
InChI Key |
FMNWOBLAZAYOSG-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)C[C@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |
Canonical SMILES |
CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |
Origin of Product |
United States |
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